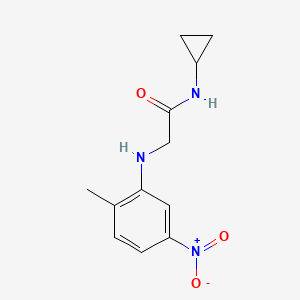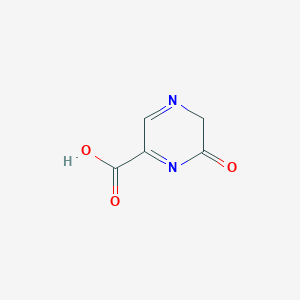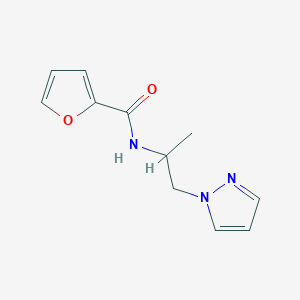![molecular formula C8H12F2N2O4S B14914843 (R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic framework, which includes a six-membered ring fused to a five-membered ring, along with functional groups such as a carboxylic acid, a sulfamoyl group, and two fluorine atoms. The stereochemistry of the compound is defined by the ®-configuration at the spiro center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an amine. This step often requires the use of a strong base and a suitable solvent.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions are typically carried out under controlled temperature conditions to ensure selectivity and yield.
Sulfamoylation: The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride or a similar reagent. This step often requires the presence of a base to neutralize the generated hydrochloric acid.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of ®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid may involve optimization of the above synthetic steps to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. For example, the sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the fluorine atoms can enhance binding through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,2-Difluoro-6-azaspiro[2.5]octane-1-carboxylic acid: Lacks the sulfamoyl group, resulting in different chemical reactivity and biological activity.
®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-methanol:
Uniqueness
®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[25]octane-1-carboxylic acid is unique due to the combination of its spirocyclic structure, the presence of both fluorine atoms and a sulfamoyl group, and its ®-configuration
Propriétés
Formule moléculaire |
C8H12F2N2O4S |
|---|---|
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
(1R)-2,2-difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F2N2O4S/c9-8(10)5(6(13)14)7(8)1-3-12(4-2-7)17(11,15)16/h5H,1-4H2,(H,13,14)(H2,11,15,16)/t5-/m0/s1 |
Clé InChI |
OCZOYTPEWIVAGK-YFKPBYRVSA-N |
SMILES isomérique |
C1CN(CCC12[C@@H](C2(F)F)C(=O)O)S(=O)(=O)N |
SMILES canonique |
C1CN(CCC12C(C2(F)F)C(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)



![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)








